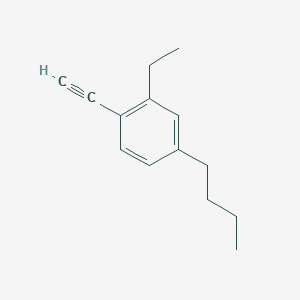
4-Butyl-2-ethyl-1-ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-2-ethyl-1-ethynylbenzene is an organic compound belonging to the class of alkylbenzenes It features a benzene ring substituted with butyl, ethyl, and ethynyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-ethyl-1-ethynylbenzene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Butyl-2-ethyl-1-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of halogenated benzene derivatives.
Applications De Recherche Scientifique
4-Butyl-2-ethyl-1-ethynylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Butyl-2-ethyl-1-ethynylbenzene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution, the ethynyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The molecular targets and pathways involved would vary based on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
- 1-Butyl-4-ethynylbenzene
- 1-Ethyl-4-ethynylbenzene
- 1-Butyl-2-methylbenzene
Comparison: 4-Butyl-2-ethyl-1-ethynylbenzene is unique due to the presence of both butyl and ethyl groups along with an ethynyl group on the benzene ring. This combination of substituents can influence its chemical reactivity and physical properties, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C14H18 |
|---|---|
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
4-butyl-2-ethyl-1-ethynylbenzene |
InChI |
InChI=1S/C14H18/c1-4-7-8-12-9-10-13(5-2)14(6-3)11-12/h2,9-11H,4,6-8H2,1,3H3 |
Clé InChI |
NDKUMKNDUMXERJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=C(C=C1)C#C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[Cyclopropanecarbonyl(ethyl)amino]acetic acid](/img/structure/B13871686.png)
![2-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871692.png)

![1-[(3,5-dimethoxyphenyl)methyl]-5-(2H-tetrazol-5-yl)indole](/img/structure/B13871711.png)

